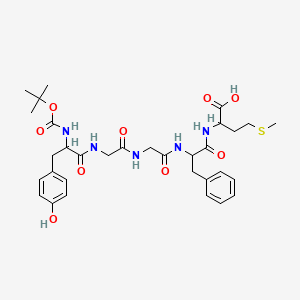

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH: is a synthetic peptide compound. It is composed of several amino acids, including tyrosine, glycine, phenylalanine, and methionine, each protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and research due to its stability and ability to form specific peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino acids during the synthesis process, preventing unwanted side reactions.

Starting Material: The synthesis begins with a resin-bound amino acid.

Deprotection: The Boc group is removed using trifluoroacetic acid (TFA).

Coupling: The next amino acid, protected by a Boc group, is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and added to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like hydrogen fluoride (HF).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: TFA for Boc deprotection, followed by the addition of new protecting groups.

Major Products:

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups.

Substitution: Peptides with different protecting groups or functional modifications.

Scientific Research Applications

Chemistry: Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for developing new synthetic methods and understanding peptide behavior.

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. It can be used to create peptide libraries for high-throughput screening.

Medicine: this compound is used in the development of peptide-based therapeutics. It can be modified to enhance its stability, bioavailability, and target specificity, making it a valuable tool in drug discovery.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a reference standard for quality control. It is also used in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can modulate the activity of the target, leading to various biological effects.

Molecular Targets and Pathways:

Receptors: Peptides can act as agonists or antagonists of receptors, influencing signal transduction pathways.

Enzymes: Peptides can inhibit or activate enzymes, affecting metabolic pathways.

Protein-Protein Interactions: Peptides can disrupt or stabilize protein-protein interactions, influencing cellular processes.

Comparison with Similar Compounds

Boc-D-Tyr-OH: A Boc-protected form of D-tyrosine, used in peptide synthesis.

Boc-Gly-Gly-Phe-Gly-OH: A tetrapeptide used as a cleavable linker in antibody-drug conjugates (ADCs).

Boc-Gly-Phe-Phe-OMe: A tripeptide with unique crystallographic properties, used in structural studies.

Uniqueness: Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH is unique due to its specific amino acid sequence and the presence of both D- and L-forms of amino acids. This configuration can influence its biological activity and stability, making it a valuable tool in research and drug development.

Biological Activity

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH is a synthetic peptide composed of five amino acids: tyrosine, glycine, phenylalanine, and methionine, with a tert-butyloxycarbonyl (Boc) protecting group on the tyrosine residue. This compound has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology.

- Chemical Formula : C28H37N5O7

- Appearance : White crystalline solid

- Melting Point : Approximately 206 °C

- Synthesis Method : Typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids while protecting reactive groups to prevent side reactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the individual properties of its constituent amino acids:

- Tyrosine : Involved in neurotransmission and hormone regulation.

- Glycine : Functions as an inhibitory neurotransmitter in the central nervous system.

- Phenylalanine : Precursor for neurotransmitters such as dopamine.

- Methionine : Plays a critical role in methylation processes within cells.

These components suggest that this compound may exhibit neuroactive properties and could be explored for therapeutic applications in neurology and psychiatry.

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and thereby influencing various biological pathways. Key interactions include:

- Neurotransmitter Receptors : Potential modulation of synaptic transmission through interactions with receptors involved in neuropeptide signaling pathways.

- Enzymatic Activity : The compound may inhibit or activate specific enzymes, affecting metabolic pathways crucial for cellular functions .

Neuroactive Properties

Research has indicated that peptides similar to this compound can interact with opioid receptors, which are critical for pain management and neuroprotection. For example, studies have shown that modifications to peptide sequences can enhance binding affinity to these receptors, suggesting potential therapeutic applications .

Interaction Studies

A study focused on the binding affinities of various peptides revealed that this compound exhibited significant interactions with neurotransmitter receptors. The binding affinities were quantitatively assessed using molecular docking techniques, which indicated favorable interactions that could lead to enhanced neuroactive effects .

Comparative Analysis with Similar Compounds

| Compound Name | Binding Affinity (kcal/mol) | Notable Activities |

|---|---|---|

| This compound | -7.5 | Neurotransmitter modulation |

| H-DL-Tyrosine-Glycine-Glycine-DL-Phenylalanine | -7.0 | Opioid receptor interaction |

| Other related peptides | Varies | Antioxidant, cytotoxicity |

This table illustrates the comparative binding affinities and activities of this compound with other peptides, highlighting its potential as a model compound for studying structure-activity relationships in neurobiology .

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPQHPVFIVMOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.